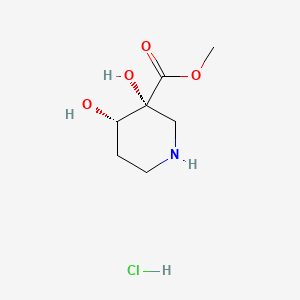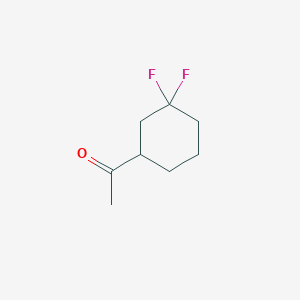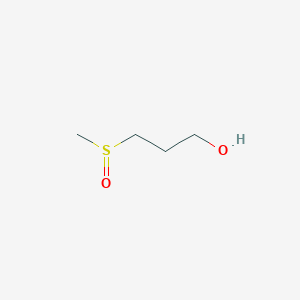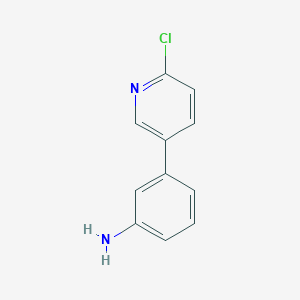
3-(6-Chloropyridin-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloropyridin-3-yl)aniline is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an aniline group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-3-yl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 6-chloropyridine), organoboron compound (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4)
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Base: Commonly used bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(6-Chloropyridin-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
科学的研究の応用
3-(6-Chloropyridin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, especially as intermediates in drug synthesis.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(6-Chloropyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule involved.
類似化合物との比較
Similar Compounds
4-(6-Chloropyridin-2-yl)aniline: Similar structure but with the aniline group at the 2-position.
2-(6-Chloropyridin-3-yl)aniline: Similar structure but with the aniline group at the 2-position.
6-Chloropyridin-3-ylboronic acid: Contains a boronic acid group instead of an aniline group.
Uniqueness
3-(6-Chloropyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds and materials that require precise structural features.
特性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
3-(6-chloropyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-5-4-9(7-14-11)8-2-1-3-10(13)6-8/h1-7H,13H2 |
InChIキー |
JNUJCYARXHWIIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)
![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)
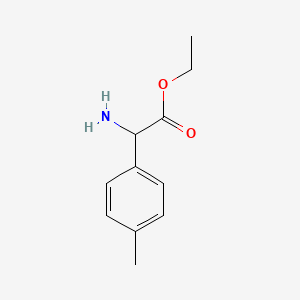
![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
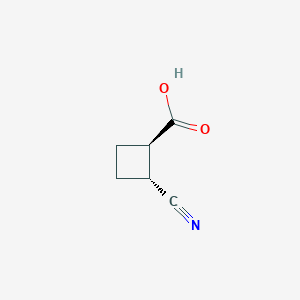
![3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal](/img/structure/B13472360.png)


